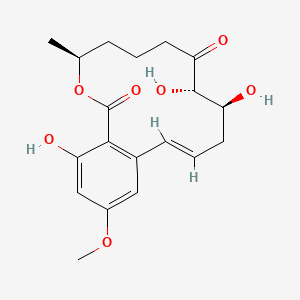
Dihydroxymethylzearalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LL-Z1640-1 is a member of resorcinols and a macrolide. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Endocrine Disruption
Dihydroxymethylzearalenone retains estrogen-like activity similar to its parent compound. Research indicates that it can influence reproductive functions in mammals by interacting with estrogen receptors. For example, studies have shown that exposure to zearalenone and its metabolites can lead to reproductive disorders in swine, including altered folliculogenesis and impaired oocyte development .
Table 1: Effects of this compound on Reproductive Health
| Study Type | Organism | Observed Effects | Reference |
|---|---|---|---|
| In vivo | Swine | Vulvovaginitis syndrome, ovarian atresia | |
| In vitro | Oocytes | Increased apoptosis markers | |
| In vivo | Mice | Altered oocyte development |
Cancer Research
Recent investigations have highlighted the potential of this compound in cancer research due to its ability to modulate cell proliferation. Studies suggest that derivatives of zearalenone can stimulate growth in certain cancer cell lines, indicating a dual role where they may promote proliferation in some contexts while potentially serving as therapeutic agents in others .
Case Study: Zearalenone Derivatives in Cancer Cell Lines
- Objective : To assess the proliferative effects of this compound on T47D breast cancer cells.
- Findings : At specific concentrations, this compound promoted significant cell proliferation compared to controls.
- Implications : This suggests a potential role for this compound in developing targeted cancer therapies focused on hormone-responsive tumors .
Nanotechnology Integration
The integration of this compound into nanotechnology frameworks has emerged as a promising area of research. The compound's phenolic structure allows for interactions with various materials, enabling its use in creating nanoparticles for drug delivery systems. These nanoparticles can enhance bioavailability and target specific tissues more effectively than conventional drug formulations .
Table 2: Potential Biotechnological Applications of this compound
| Application Area | Description |
|---|---|
| Drug Delivery Systems | Utilization in nanoparticles for targeted therapy |
| Biosensing | Development of biosensors for detecting contaminants |
| Antioxidant Properties | Potential use in formulations aimed at oxidative stress |
Propiedades
Fórmula molecular |
C19H24O7 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(4S,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h4,6,9-11,15,18,21-23H,3,5,7-8H2,1-2H3/b6-4+/t11-,15-,18+/m0/s1 |
Clave InChI |
WFIUAGOQGGAREU-XZUJVHTDSA-N |
SMILES isomérico |
C[C@H]1CCCC(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
SMILES canónico |
CC1CCCC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















